molecular formula C5H12N2O B11822460 (3r,4r)-4-Aminopiperidin-3-ol

(3r,4r)-4-Aminopiperidin-3-ol

Katalognummer: B11822460
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: UVBKPWNFXFUDOU-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3r,4r)-4-Aminopiperidin-3-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The specific stereochemistry of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3r,4r)-4-Aminopiperidin-3-ol typically involves the reduction of a precursor compound. One common method includes the reduction of 4-piperidone using a chiral reducing agent to achieve the desired stereochemistry. Another approach involves the hydrogenation of 4-nitropiperidine followed by catalytic reduction to introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications. The use of chiral catalysts and optimized reaction conditions are crucial for maintaining the stereochemical integrity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(3r,4r)-4-Aminopiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

(3r,4r)-4-Aminopiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other diseases.

    Industry: The compound is used in the production of agrochemicals and other bioactive molecules.

Wirkmechanismus

The mechanism of action of (3r,4r)-4-Aminopiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3r,4r)-4-Hydroxypiperidin-3-ol: Similar in structure but with a hydroxyl group instead of an amino group.

    (3r,4r)-4-Methylpiperidin-3-ol: Features a methyl group at the 4-position.

    (3r,4r)-4-Ethylpiperidin-3-ol: Contains an ethyl group at the 4-position.

Uniqueness

The unique feature of (3r,4r)-4-Aminopiperidin-3-ol is its amino group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Eigenschaften

Molekularformel

C5H12N2O

Molekulargewicht

116.16 g/mol

IUPAC-Name

(3R,4R)-4-aminopiperidin-3-ol

InChI

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1

InChI-Schlüssel

UVBKPWNFXFUDOU-RFZPGFLSSA-N

Isomerische SMILES

C1CNC[C@H]([C@@H]1N)O

Kanonische SMILES

C1CNCC(C1N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.